TRPM8 Activation Potency: (-)-Menthol vs. (+)-Menthol and Synthetic Cooling Agents
In a direct comparative FLIPR assay measuring intracellular calcium flux in HEK293 cells expressing recombinant mouse TRPM8 (mTRPM8), (-)-menthol activated the receptor with an EC50 of 4.1 ± 1.3 µM, demonstrating approximately 3.5-fold higher potency than its enantiomer (+)-menthol, which had an EC50 of 14.4 ± 1.3 µM [1]. In the same assay, the synthetic cooling agent WS-3 (EC50: 3.7 ± 1.7 µM) was statistically equipotent to (-)-menthol, while WS-23 (EC50: 44 ± 7.3 µM) was over 10-fold less potent [1].
| Evidence Dimension | TRPM8 Activation Potency (EC50) |
|---|---|
| Target Compound Data | 4.1 ± 1.3 µM |
| Comparator Or Baseline | (+)-menthol: 14.4 ± 1.3 µM; WS-3: 3.7 ± 1.7 µM; WS-23: 44 ± 7.3 µM |
| Quantified Difference | (-)-menthol is 3.5-fold more potent than (+)-menthol and 10.7-fold more potent than WS-23. Equipotent to WS-3. |
| Conditions | FLIPR calcium assay in HEK293 cells expressing mouse TRPM8 (mTRPM8) |
Why This Matters
This data confirms that the specific stereochemistry of (-)-menthol is critical for maximal TRPM8 engagement, making (+)-menthol a significantly less effective substitute and highlighting that potency equivalence with WS-23 cannot be assumed.
- [1] Behrendt, H.J., Germann, T., Gillen, C., Hatt, H., Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745. View Source
